molecular formula C6H8BrNaO4S B7767137 sodium;4-bromobenzenesulfinate;dihydrate

sodium;4-bromobenzenesulfinate;dihydrate

Cat. No.: B7767137
M. Wt: 279.09 g/mol
InChI Key: SEHRIJWUZPAQNR-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;4-bromobenzenesulfinate;dihydrate” is known as Sodium 4-bromobenzene-1-sulphinate dihydrate. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-bromobenzene-1-sulphinate dihydrate can be synthesized through a series of chemical reactions involving bromobenzene and sodium sulfite. The reaction typically involves the sulfonation of bromobenzene followed by the addition of sodium sulfite to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Sodium 4-bromobenzene-1-sulphinate dihydrate involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromobenzene-1-sulphinate dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinate salts.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinate salts.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-bromobenzene-1-sulphinate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 4-bromobenzene-1-sulphinate dihydrate exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and other proteins, where it can modify their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-chlorobenzene-1-sulphinate: Similar in structure but with a chlorine atom instead of bromine.

    Sodium 4-fluorobenzene-1-sulphinate: Contains a fluorine atom in place of bromine.

    Sodium 4-iodobenzene-1-sulphinate: Features an iodine atom instead of bromine.

Uniqueness

Sodium 4-bromobenzene-1-sulphinate dihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom can influence the compound’s reactivity in substitution reactions and its overall stability.

Properties

IUPAC Name

sodium;4-bromobenzenesulfinate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRIJWUZPAQNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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